![molecular formula C13H26N4O3 B142821 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid CAS No. 145328-93-4](/img/structure/B142821.png)
6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid
Vue d'ensemble
Description
6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid, also known as 6-aminohexanoic acid, is a naturally occurring amino acid that is widely used in the field of biochemistry and biotechnology. It is an important building block for the synthesis of various biomolecules, including polyamides, polyesters, and peptides.
Mécanisme D'action
The mechanism of action of 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid is not well understood. However, it is thought to work by inhibiting the activity of plasminogen activators, which are enzymes that break down blood clots. This makes it useful in the treatment of conditions such as deep vein thrombosis and pulmonary embolism.
Effets Biochimiques Et Physiologiques
6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid has several biochemical and physiological effects. It has been shown to inhibit the activity of plasminogen activators, which can reduce the risk of blood clots. It has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. Additionally, it has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid in lab experiments is that it is a naturally occurring compound, which makes it easier to obtain and work with than synthetic compounds. Additionally, it has a wide range of applications in the field of biochemistry and biotechnology. However, one limitation of using 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid is that its mechanism of action is not well understood, which can make it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid. One area of research is the development of new biopolymers that can be used in drug delivery and tissue engineering. Another area of research is the development of new methods for synthesizing 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid that are more efficient and environmentally friendly. Additionally, more research is needed to understand the mechanism of action of 6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid and its potential applications in the treatment of various diseases.
Applications De Recherche Scientifique
6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acidoic acid has a wide range of scientific research applications. It is commonly used as a monomer for the synthesis of various biopolymers, such as polyamides, polyesters, and peptides. These biopolymers have a wide range of applications, including drug delivery, tissue engineering, and biodegradable plastics.
Propriétés
Numéro CAS |
145328-93-4 |
|---|---|
Nom du produit |
6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid |
Formule moléculaire |
C13H26N4O3 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
6-[6-(diaminomethylideneamino)hexanoylamino]hexanoic acid |
InChI |
InChI=1S/C13H26N4O3/c14-13(15)17-10-6-1-3-7-11(18)16-9-5-2-4-8-12(19)20/h1-10H2,(H,16,18)(H,19,20)(H4,14,15,17) |
Clé InChI |
GHUCSEDQJUERDZ-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)O)CCNC(=O)CCCCCN=C(N)N |
SMILES canonique |
C(CCC(=O)O)CCNC(=O)CCCCCN=C(N)N |
Autres numéros CAS |
145328-93-4 |
Synonymes |
SF 6,6 SF-6,6 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


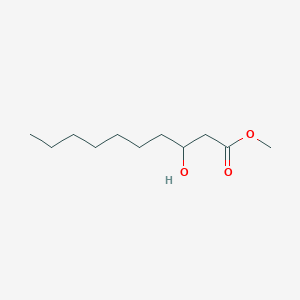
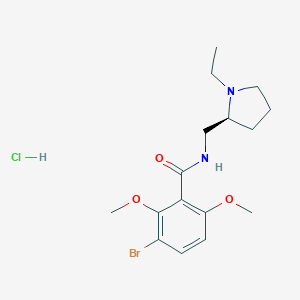
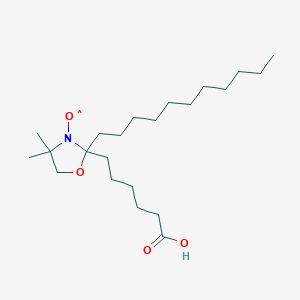
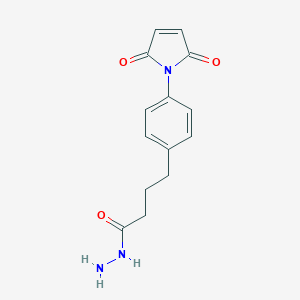
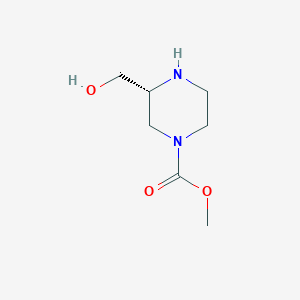
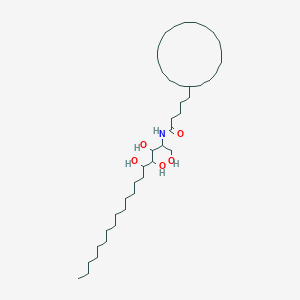
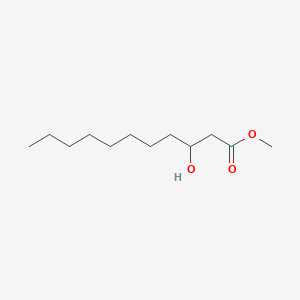
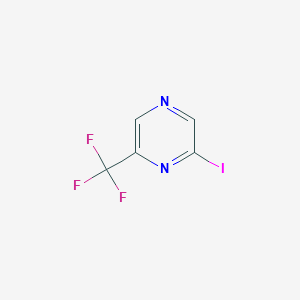
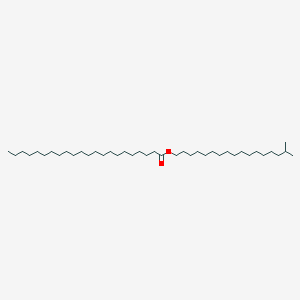
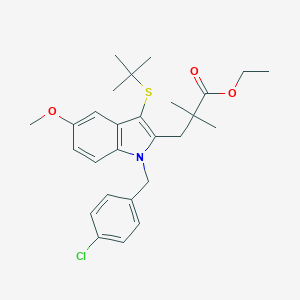
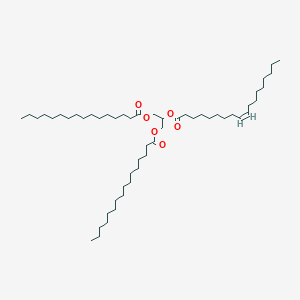


![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)